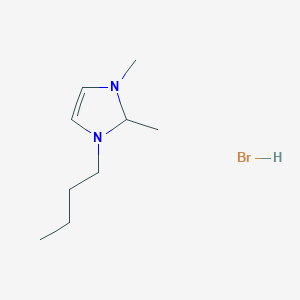
1-butyl-2,3-dimethyl-2H-imidazole;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-2,3-dimethyl-2H-imidazole;hydrobromide is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2,3-dimethyl-2H-imidazole;hydrobromide typically involves the alkylation of 2,3-dimethylimidazole with butyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-2,3-dimethyl-2H-imidazole;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions, alkoxide ions.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the imidazole compound.
Substitution: Substituted imidazole derivatives with different functional groups.
Applications De Recherche Scientifique
1-Butyl-2,3-dimethyl-2H-imidazole;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cyclization and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-butyl-2,3-dimethyl-2H-imidazole;hydrobromide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cell membranes, leading to increased permeability and disruption of cellular functions. It may also inhibit specific enzymes or signaling pathways, contributing to its antimicrobial and therapeutic effects.
Comparaison Avec Des Composés Similaires
- 1-Butyl-2,3-dimethylimidazolium chloride
- 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate
- 1-Butyl-2,3-dimethylimidazolium dihydrophosphate
Comparison: 1-Butyl-2,3-dimethyl-2H-imidazole;hydrobromide is unique due to its specific bromide counterion, which can influence its solubility, reactivity, and overall properties. Compared to its chloride and hexafluorophosphate counterparts, the hydrobromide form may exhibit different chemical behaviors and applications, making it a valuable compound for specific research and industrial purposes.
Propriétés
Formule moléculaire |
C9H19BrN2 |
|---|---|
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
1-butyl-2,3-dimethyl-2H-imidazole;hydrobromide |
InChI |
InChI=1S/C9H18N2.BrH/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-9H,4-6H2,1-3H3;1H |
Clé InChI |
UGHBKTSSBSCAMR-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=CN(C1C)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


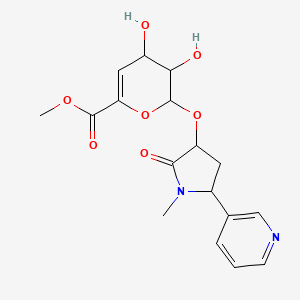
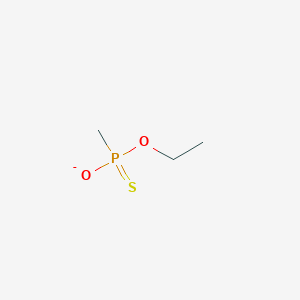
![2-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322860.png)
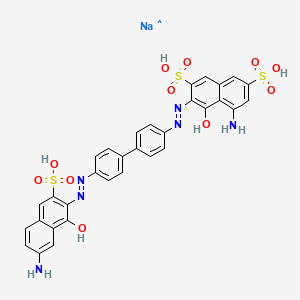
![6-Methyl-2-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B12322868.png)
![5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12322874.png)
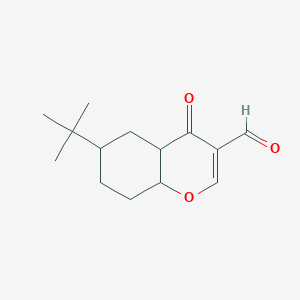
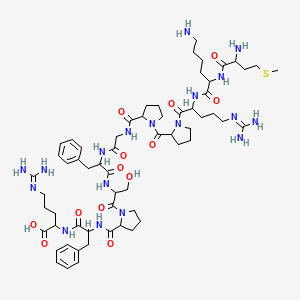
![13-Hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B12322901.png)
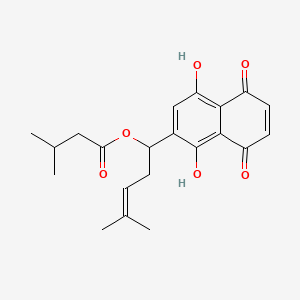

![(2,4,9,11,12-Pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) acetate](/img/structure/B12322915.png)
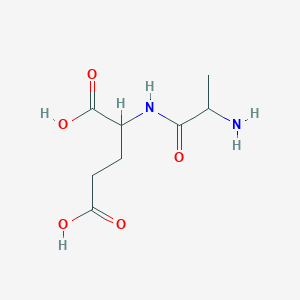
![7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one](/img/structure/B12322928.png)
